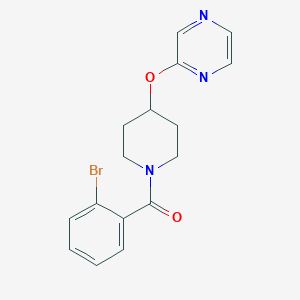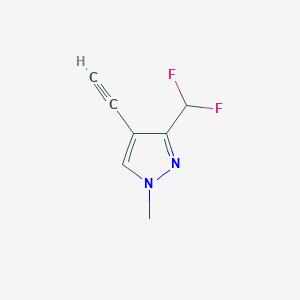![molecular formula C24H25N5O3 B2492587 2-[(2,5-Dimethylphenyl)methyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 876901-93-8](/img/structure/B2492587.png)
2-[(2,5-Dimethylphenyl)methyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that appears to be a derivative of imidazole-based structures. While the specific compound is not directly discussed in the provided papers, the general class of imidazole and its derivatives are known for their biological activity and potential in drug development. For instance, imidazo[1,5-a]pyridine carbenes have been utilized in the synthesis of fully substituted furans, which are valuable in medicinal chemistry due to their diverse biological activities . Similarly, imidazo[4,5-h]isoquinolin-9-ones have been identified as inhibitors of lck kinase, an enzyme involved in T-cell activation and a target for therapeutic intervention .
Synthesis Analysis
The synthesis of imidazole derivatives can be complex, involving multicomponent reactions. For example, the synthesis of fully substituted furans has been achieved through a three-component reaction involving imidazo[1,5-a]pyridine carbenes, aldehydes, and dimethyl acetylenedicarboxylate or allenoates . This process includes tandem nucleophilic addition and [3 + 2]-cycloaddition, followed by ring transformation. Although the specific synthesis route for the compound is not provided, similar methodologies could potentially be applied.
Molecular Structure Analysis
Imidazole derivatives are known for their heterocyclic structure containing nitrogen atoms, which are crucial for their biological activity. The molecular structure of such compounds often includes a planar ring system that allows for interactions with various biological targets. For instance, the structural modification of imidazo[4,5-h]isoquinolin-7,9-dione to imidazo[4,5-h]isoquinolin-9-one resulted in an 18-fold improvement in potency against lck kinase . The molecular structure of the compound likely features similar planar characteristics, which could be relevant for its biological activity.
Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions, including nucleophilic addition and cycloaddition, as mentioned in the synthesis of furan derivatives . These reactions are often used to introduce various substituents into the imidazole ring, which can significantly alter the chemical and biological properties of the compound. The specific chemical reactions that the compound might undergo are not detailed in the provided papers, but it is reasonable to assume that it would be amenable to similar types of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can vary widely depending on their substitution patterns. For example, the introduction of different substituents can affect the solubility, stability, and reactivity of these compounds. The papers provided do not offer specific information on the physical and chemical properties of the compound . However, the synthesis and evaluation of similar compounds have shown that these properties can be fine-tuned to enhance their biological activity and selectivity .
Applications De Recherche Scientifique
Chemical Reactions and Synthesis
Reactions with Furan Derivatives : The compound reacts with various furan derivatives, including 2-methyl, 2-methoxy, 2-phenyl, and other substituted furans. This reaction is essential for synthesizing imidazole dicarboxylate-based lanthanide(III)-organic frameworks, which exhibit unique properties like fluorescence sensitivity to benzaldehyde derivatives (Jones, 1972).
Lanthanide Metal-Organic Frameworks : The synthesis of novel lanthanide metal-organic frameworks using dimethylphenyl imidazole dicarboxylate demonstrates potential in fluorescence sensing. These frameworks are sensitive to benzaldehyde-based derivatives, opening avenues in chemical sensing applications (Shi et al., 2015).
Antibacterial and Anti-inflammatory Properties : Compounds structurally related to 2-[(2,5-Dimethylphenyl)methyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione have shown potential in vitro antibacterial and anti-inflammatory activities. This suggests a possible avenue for the development of new pharmaceutical compounds (Uwabagira & Sarojini, 2019).
Synthesis of Imidazole Derivatives : The compound's structure facilitates the synthesis of various imidazole derivatives, which are critical in developing pharmaceuticals, especially as precursors for purine analogs. This expands its utility in drug development and chemical research (Alves, Proença, & Booth, 1994).
Molecular Structure and Properties
Structural Analysis through X-Ray Diffraction : Detailed structural analysis using techniques like X-ray diffraction provides insights into the molecular geometry, vibrational frequencies, and other physical properties. This is vital for understanding its behavior in different chemical environments (Özdemir, Dinçer, & Cukurovalı, 2010).
Photochromic Properties : Certain derivatives of the compound exhibit photochromic properties in solution. This can be leveraged in developing materials sensitive to light, with potential applications in sensors and display technologies (Makarova et al., 2011).
Catalytic Applications : The compound can serve as a catalyst in various chemical reactions, including coupling reactions of nucleoside methyl phosphonamidites. This catalytic role is crucial in synthetic chemistry, particularly in nucleotide synthesis (Bats, Schell, & Engels, 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(2,5-dimethylphenyl)methyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-14-8-9-15(2)18(11-14)12-28-22(30)20-21(26(5)24(28)31)25-23-27(13-19-7-6-10-32-19)16(3)17(4)29(20)23/h6-11H,12-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFPDQDCZYIPIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3C(=C(N4CC5=CC=CO5)C)C)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,5-Dimethylphenyl)methyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-methylisoxazol-3-yl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2492504.png)
![(2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(4-nitrophenyl)acrylamide](/img/structure/B2492506.png)

![1-[(4-ethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2492508.png)
![N-(4-chlorophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2492509.png)

![3-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B2492514.png)


![Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate](/img/structure/B2492517.png)
![2-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2492519.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobenzamide](/img/structure/B2492521.png)
